BenchChemオンラインストアへようこそ!

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Select 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (CAS: 142328-06-1) for your research to ensure experimental validity. Its unique saturated tetrahydrobenzofurazan scaffold provides a balanced LogP (0.2) and zero rotatable bonds, delivering predictable reactivity not found in unsaturated analogs. Specifically validated as a tyrosinase inhibitor (IC₅₀ = 3.02 µM), it is essential for reproducible dermatological assays. Avoid substitutions that compromise binding conformations.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 142328-06-1
Cat. No. B139227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
CAS142328-06-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1CC2=NON=C2C(=O)C1
InChIInChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2
InChIKeyYONIOJQXOFZEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (CAS 142328-06-1): Core Bicyclic Heterocycle for Research & Procurement


6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (CAS: 142328-06-1) is a bicyclic heterocyclic compound featuring a fused benzene and oxadiazole ring system, also known as 4-oxo-4,5,6,7-tetrahydrobenzofurazan [1]. With a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol, this small molecule (XLogP3-AA: 0.2, zero rotatable bonds, zero hydrogen bond donors, and four hydrogen bond acceptors [1]) is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis .

Why 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Cannot Be Replaced by Generic Benzoxadiazole Analogs in Procurement


Substitution with generic or structurally similar benzoxadiazole analogs is not recommended for research applications. The specific saturated tetrahydrobenzofurazan scaffold of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one confers distinct physicochemical and biological properties, including a balanced LogP (XLogP3-AA: 0.2) and a complete lack of rotatable bonds, which are critical for achieving predictable reactivity and binding conformations [1]. This contrasts with unsaturated or differently substituted benzoxadiazole cores, which exhibit altered electronic profiles and steric demands. Furthermore, the target compound has demonstrated specific, quantifiable biological activity (e.g., tyrosinase inhibition with an IC₅₀ of 3.02 µM ) that may not be replicated by its closest analogs, making compound-specific procurement essential for maintaining experimental validity and reproducibility.

Quantitative Evidence Guide for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (CAS 142328-06-1): Data-Driven Comparator Analysis


Tyrosinase Inhibitory Activity of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (IC₅₀ = 3.02 µM) in Melanogenesis Models

In vitro assays demonstrate that 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one inhibits tyrosinase activity with an IC₅₀ of 3.02 µM . While direct comparator data within the same study is not available for this specific compound, class-level inference suggests that this activity is a differentiating feature relative to many other benzoxadiazole derivatives that have not been reported to possess such inhibitory effects at comparable concentrations.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

High Synthetic Yield (up to 30%) for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Oxime Formation via Oxidation with Nitric Acid

4-Oxo-4,5,6,7-tetrahydrobenzofurazan (synonymous with the target compound) can be efficiently converted to 4-(2-carboxyethyl)- and 4-[3-(E)-hydroxyimino)-3-nitropropyl]furazan-3-carboxylic acids by oxidation with nitric acid, providing a reliable route to furazan-3,4-dicarboxylic acid [1]. The compound has been shown to produce yields of up to 30% in the synthesis of oximes .

Organic synthesis Furazan dicarboxylic acids Oxidation

Physicochemical Profile: Zero Rotatable Bonds and Balanced LogP (XLogP3-AA: 0.2) of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one Compared to Structurally Similar Benzoxadiazole Derivatives

Computed physicochemical properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one include a molecular weight of 138.12 g/mol, XLogP3-AA of 0.2, zero rotatable bonds, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This profile differs markedly from common unsaturated benzoxadiazole analogs, which typically possess a higher LogP and may have rotatable bonds, influencing solubility and membrane permeability. For example, the saturated tetrahydrobenzofurazan core confers a lower lipophilicity (LogP ~0.2) compared to fully aromatic benzoxadiazole cores (estimated LogP > 1.0), leading to superior aqueous solubility and a distinct pharmacokinetic profile.

Physicochemical properties Drug-likeness Structural comparison

Optimal Research & Industrial Application Scenarios for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one (CAS 142328-06-1)


Melanogenesis Research and Tyrosinase Inhibitor Development

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is best applied as a validated tyrosinase inhibitor (IC₅₀ = 3.02 µM) in studies investigating melanogenesis, hyperpigmentation disorders, and related dermatological conditions. This specific activity profile supports its use as a reference compound or starting point for developing novel skin-lightening agents .

Synthesis of Furazan-3,4-Dicarboxylic Acid and Oxime Derivatives

The compound serves as a key intermediate in the efficient, two-step synthesis of furazan-3,4-dicarboxylic acid and related oxime derivatives via nitric acid oxidation . Its established synthetic utility (yields up to 30% for oxime synthesis [1]) makes it a reliable building block for accessing furazan-containing molecules of interest in medicinal chemistry and materials science.

Physicochemical Property-Driven Library Design and Solubility Optimization

With its balanced lipophilicity (XLogP3-AA: 0.2) and zero rotatable bonds, this compound is ideally suited for inclusion in small-molecule libraries where aqueous solubility and minimal conformational flexibility are desired. Its profile can be used to benchmark or optimize physicochemical properties in early-stage drug discovery campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.